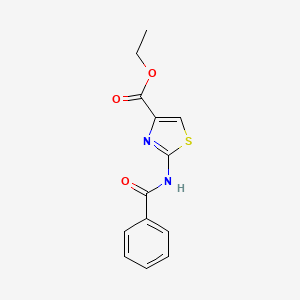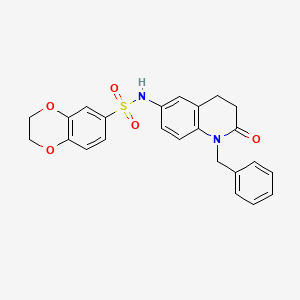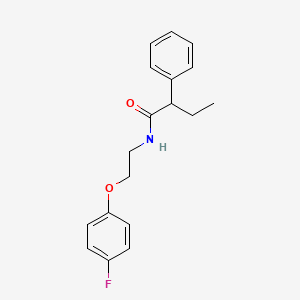
2-氨基-2-(3,4-二甲氧基苯基)乙酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate” is a chemical compound with the CAS Number: 390815-42-6 . It has a molecular weight of 261.71 . The compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate hydrochloride” and its InChI code is "1S/C11H15NO4.ClH/c1-14-8-5-4-7 (6-9 (8)15-2)10 (12)11 (13)16-3;/h4-6,10H,12H2,1-3H3;1H" . This indicates the presence of a methyl group, an amino group, and a dimethoxyphenyl group in the molecule.Physical And Chemical Properties Analysis
“Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate” is a solid at room temperature . It has a molecular weight of 261.71 . The compound should be stored in a dark place under an inert atmosphere .科学研究应用
光聚合引发剂
研究表明,与 2-氨基-2-(3,4-二甲氧基苯基)乙酸甲酯相关的化合物在光聚合过程中具有潜力。例如,已经提出了一种带有发色团基团的烷氧胺作为光引发剂,它能够在紫外线照射下分解以生成相应的自由基。该化合物显示出对氮氧化物介导的光聚合 (NMP) 应用的前景,对开发新材料和涂料具有重要意义 (Guillaneuf 等,2010)。
酯化技术
在化学合成方面,已经探索了通过酯化技术对 2-氨基-2-(3,4-二甲氧基苯基)乙酸甲酯进行改性。在制备甲酯时使用 2,2-二甲氧基丙烷 (DMP) 突出了一种增强酯化反应的方法,该方法可能适用于合成各种化合物 (Radin 等,1960)。
衍生物的合成
像 2-氨基-2-(3,4-二甲氧基苯基)乙酸甲酯这样的化合物的化学多功能性通过其衍生物的合成得到了进一步说明,这些衍生物已被研究用于潜在的药理活性,包括局部麻醉和抗炎特性。这强调了该化合物在开发新的治疗剂中的作用 (Catsoulacos, 1976)。
抗氧化剂化合物的合成
对与 2-氨基-2-(3,4-二甲氧基苯基)乙酸甲酯相关的酚类化合物进行漆酶介导的氧化研究,导致合成了具有增强抗氧化能力的二聚体。此类研究表明了开发具有改善健康益处的生物活性化合物的潜力 (Adelakun 等,2012)。
有机合成和化学反应
该化合物已用于有机合成过程中,包括氨基酯的共轭加成和分子内酰化,证明了其在创建复杂有机分子中的用途。这对合成广泛的化学实体以用于各种应用具有重要意义 (Back & Hamilton, 2002)。
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This suggests that Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate may interact with its targets through similar mechanisms.
Biochemical Pathways
Similar compounds have been involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown diverse biological activities , suggesting that Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate may have a broad spectrum of molecular and cellular effects.
Action Environment
It’s known that the compound is relatively stable under normal operating conditions
属性
IUPAC Name |
methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-14-8-5-4-7(6-9(8)15-2)10(12)11(13)16-3/h4-6,10H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJMSOUXCVCFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)OC)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2956409.png)
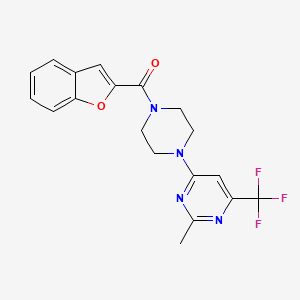
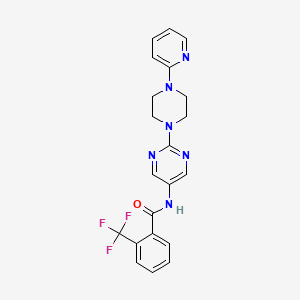
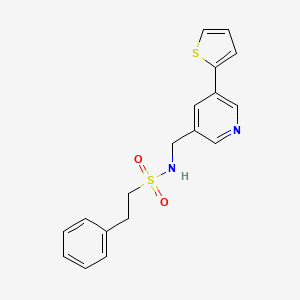
![N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2956415.png)
![N-[1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-2-chloropropanamide](/img/structure/B2956416.png)
![3-[(4-Chlorophenyl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2956417.png)
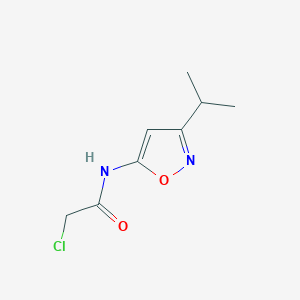
![3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2956420.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluoropyridin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2956424.png)
![5-bromo-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide](/img/structure/B2956426.png)
